5-(3,5-Difluorophenyl)nicotinamide
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Overview
Description
5-(3,5-Difluorophenyl)nicotinamide is an organic compound with the molecular formula C12H8F2N2O. It is characterized by the presence of a nicotinamide moiety substituted with a 3,5-difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorophenyl)nicotinamide typically involves the reaction of 3,5-difluoroaniline with nicotinic acid or its derivatives. One common method includes the following steps:
Preparation of 3,5-Difluorophenylamine: This can be synthesized by the diazotization of 3,5-difluoroaniline followed by reduction.
Coupling Reaction: The 3,5-difluorophenylamine is then coupled with nicotinic acid chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Difluorophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Difluorophenyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to nicotinamide, which is known for its therapeutic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorophenyl)nicotinamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound is known to influence pathways related to redox reactions and energy metabolism, similar to nicotinamide.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A well-known compound with similar structural features but without the difluorophenyl group.
3,5-Difluorobenzamide: Shares the difluorophenyl group but lacks the nicotinamide moiety.
5-Bromo-N-(3,5-difluorophenyl)nicotinamide: A brominated derivative with similar properties.
Uniqueness
5-(3,5-Difluorophenyl)nicotinamide is unique due to the presence of both the nicotinamide and difluorophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1346691-76-6 |
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Molecular Formula |
C12H8F2N2O |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
5-(3,5-difluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8F2N2O/c13-10-2-7(3-11(14)4-10)8-1-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17) |
InChI Key |
DCPHNITUEKNYRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
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